molecular formula C8H10BClN2O2 B2574731 {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride CAS No. 2377611-25-9

{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride

Cat. No.: B2574731
CAS No.: 2377611-25-9
M. Wt: 212.44
InChI Key: RSBSSLAUQCLOKH-UHFFFAOYSA-N
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Description

The compound “{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride” is a type of imidazopyridine . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of this compound from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code 1S/C8H9BN2O2.ClH/c1-6-2-3-7 (9 (12)13)8-10-4-5-11 (6)8;/h2-5,12-13H,1H3;1H .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 212.44 . It is stored in a freezer .

Properties

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-8-yl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2.ClH/c1-6-2-3-7(9(12)13)8-10-4-5-11(6)8;/h2-5,12-13H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBSSLAUQCLOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(N2C1=NC=C2)C)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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